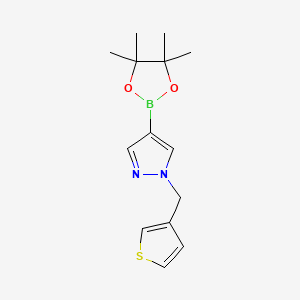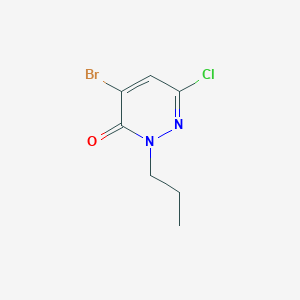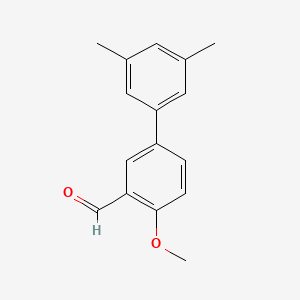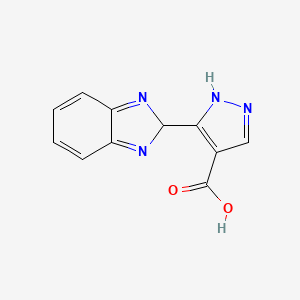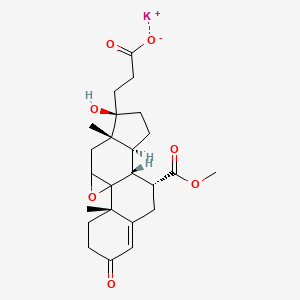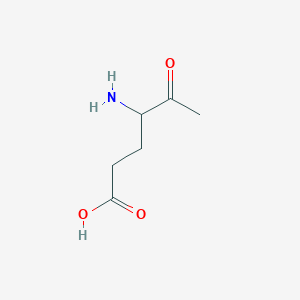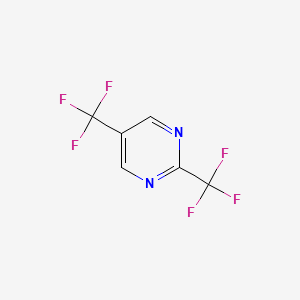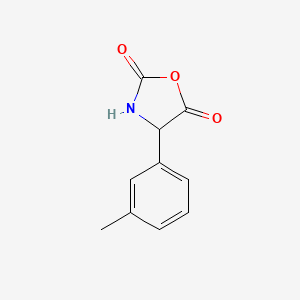![molecular formula C27H21BF2N4O4S B13723835 2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)
2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP TR maleimide is a borondipyrromethene dye with absorption and emission properties similar to tetramethylrhodamine. It is known for its high fluorescence quantum yield and brightness, making it a valuable tool in various scientific applications. The maleimide group in BDP TR maleimide allows it to conjugate with thiol groups of proteins and peptides, facilitating its use in bioconjugation and labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BDP TR maleimide typically involves the reaction of borondipyrromethene dye with maleimide. The maleimide group is introduced through a reaction with thiol groups under mild conditions, usually in the presence of an organic co-solvent such as dimethyl sulfoxide or dimethylformamide. The reaction is carried out at a pH range of 6.5 to 7.5, ensuring high selectivity and efficiency .
Industrial Production Methods: Industrial production of BDP TR maleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is purified using techniques such as high-performance liquid chromatography or gel filtration to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: BDP TR maleimide primarily undergoes addition reactions with thiols, forming stable thiosuccinimide products. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, tris-carboxyethylphosphine (TCEP) for reducing disulfide bonds.
Conditions: pH 6.5 to 7.5, organic co-solvents like dimethyl sulfoxide or dimethylformamide, inert atmosphere to prevent oxidation.
Major Products: The major product formed from the reaction of BDP TR maleimide with thiols is a thiosuccinimide conjugate, which is stable and suitable for various applications .
Wissenschaftliche Forschungsanwendungen
BDP TR maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and studies.
Biology: Employed in the labeling of proteins and peptides for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the development of advanced materials and nanotechnology, including the functionalization of nanoparticles
Wirkmechanismus
The mechanism of action of BDP TR maleimide involves its conjugation with thiol groups through a thiol-Michael addition reaction. This reaction forms a stable thiosuccinimide bond, allowing the dye to be covalently attached to proteins and peptides. The high fluorescence quantum yield and brightness of BDP TR maleimide make it an effective tool for imaging and tracking in various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Tetramethylrhodamine (TAMRA): Similar absorption and emission properties but lower fluorescence quantum yield and brightness.
Sulfo-Cyanine Maleimides: Higher aqueous solubility but different spectral properties.
AF 430 Maleimide: Green-yellow emitting fluorescent dye with different emission characteristics .
Uniqueness: BDP TR maleimide stands out due to its high fluorescence quantum yield and brightness, making it more effective for imaging and tracking applications compared to similar compounds. Its ability to form stable conjugates with thiol groups further enhances its utility in various scientific research fields .
Eigenschaften
Molekularformel |
C27H21BF2N4O4S |
|---|---|
Molekulargewicht |
546.4 g/mol |
IUPAC-Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C27H21BF2N4O4S/c29-28(30)33-19(16-20-6-10-23(34(20)28)24-2-1-15-39-24)5-9-22(33)18-3-7-21(8-4-18)38-17-25(35)31-13-14-32-26(36)11-12-27(32)37/h1-12,15-16H,13-14,17H2,(H,31,35) |
InChI-Schlüssel |
ODPQFCAAMNDHJR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCN6C(=O)C=CC6=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
![(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13723772.png)
![5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13723773.png)
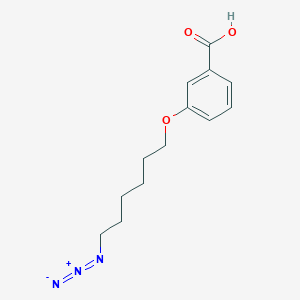
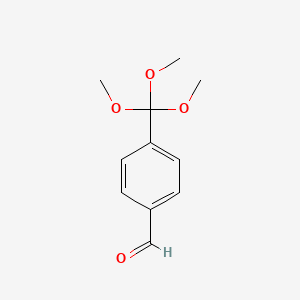
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)
